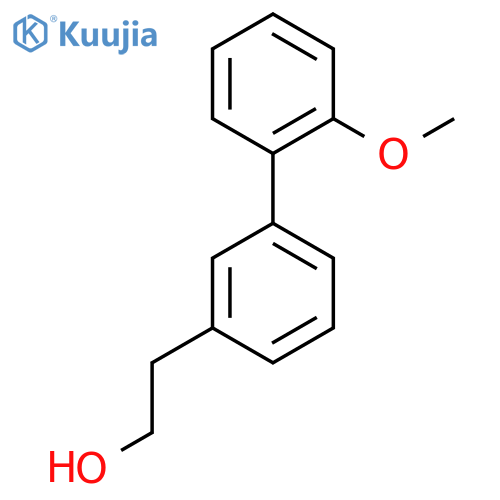Cas no 1443349-57-2 (3-(2-Methoxyphenyl)phenethyl alcohol)

1443349-57-2 structure
商品名:3-(2-Methoxyphenyl)phenethyl alcohol
CAS番号:1443349-57-2
MF:C15H16O2
メガワット:228.286344528198
MDL:MFCD07774972
CID:5018670
3-(2-Methoxyphenyl)phenethyl alcohol 化学的及び物理的性質
名前と識別子
-
- 3-(2-Methoxyphenyl)phenethyl alcohol
- 2-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanol
-
- MDL: MFCD07774972
- インチ: 1S/C15H16O2/c1-17-15-8-3-2-7-14(15)13-6-4-5-12(11-13)9-10-16/h2-8,11,16H,9-10H2,1H3
- InChIKey: ISMVDYVURSSACW-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC=CC=1C1=CC=CC(=C1)CCO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 217
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 29.5
3-(2-Methoxyphenyl)phenethyl alcohol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB426777-1g |
3-(2-Methoxyphenyl)phenethyl alcohol; . |
1443349-57-2 | 1g |
€1555.10 | 2025-03-19 | ||
| Crysdot LLC | CD12142006-1g |
2-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanol |
1443349-57-2 | 97% | 1g |
$738 | 2024-07-23 | |
| abcr | AB426777-1 g |
3-(2-Methoxyphenyl)phenethyl alcohol |
1443349-57-2 | 1g |
€848.60 | 2023-04-23 | ||
| Ambeed | A335117-1g |
2-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanol |
1443349-57-2 | 97% | 1g |
$745.0 | 2024-04-23 | |
| Crysdot LLC | CD12142006-5g |
2-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanol |
1443349-57-2 | 97% | 5g |
$2398 | 2024-07-23 |
3-(2-Methoxyphenyl)phenethyl alcohol 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
1443349-57-2 (3-(2-Methoxyphenyl)phenethyl alcohol) 関連製品
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1443349-57-2)3-(2-Methoxyphenyl)phenethyl alcohol

清らかである:99%
はかる:1g
価格 ($):670.0